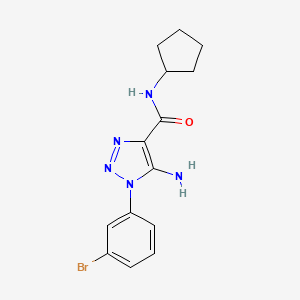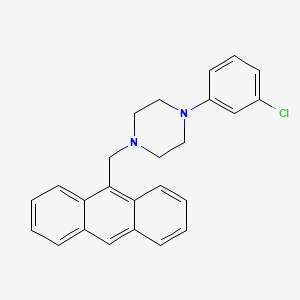
1-(9-anthrylmethyl)-4-(3-chlorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-anthrylmethyl)-4-(3-chlorophenyl)piperazine, commonly known as ACM, is a chemical compound that belongs to the class of piperazine derivatives. ACM has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
ACM has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ACM has been shown to modulate the activity of serotonin receptors, which play a crucial role in the regulation of mood, cognition, and behavior. ACM has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of reward, motivation, and attention.
In pharmacology, ACM has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models. ACM has also been shown to have a low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs.
In medicinal chemistry, ACM has been extensively studied for its potential as a lead compound for the development of novel drugs for the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety disorders.
Wirkmechanismus
The mechanism of action of ACM is complex and involves the modulation of multiple neurotransmitter systems in the brain. ACM has been shown to modulate the activity of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. ACM has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of reward, motivation, and attention.
Biochemical and Physiological Effects:
ACM has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models. ACM has also been shown to have a low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs. ACM has been shown to modulate the activity of multiple neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ACM in lab experiments is its potent antipsychotic and anxiolytic effects, which make it an attractive candidate for the development of novel drugs for the treatment of various psychiatric disorders. Another advantage of using ACM is its low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs.
One of the limitations of using ACM in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo. Another limitation of using ACM is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of ACM. One direction is the development of novel drugs based on the structure of ACM for the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety disorders. Another direction is the study of the pharmacokinetics and pharmacodynamics of ACM in vivo, including its distribution, metabolism, and elimination. Additionally, further studies are needed to elucidate the precise mechanism of action of ACM and its effects on various neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of ACM involves the reaction of 9-bromoanthracene with 3-chlorobenzylpiperazine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of ACM. The yield of the synthesis process is around 70%, and the purity of the compound can be further improved through recrystallization.
Eigenschaften
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-(3-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2/c26-21-8-5-9-22(17-21)28-14-12-27(13-15-28)18-25-23-10-3-1-6-19(23)16-20-7-2-4-11-24(20)25/h1-11,16-17H,12-15,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGMEIYPUZPXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)
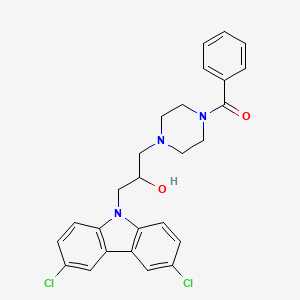
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)

![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)
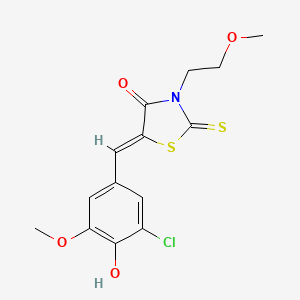
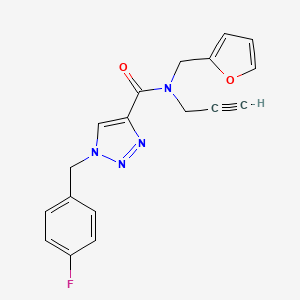
![1-(3,5-dimethyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-yl)ethanone trifluoroacetate](/img/structure/B5150183.png)

![({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B5150193.png)
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)
